Methyl 2-(trifluoromethyl)oxirane-2-carboxylate
Description
Properties
IUPAC Name |
methyl 2-(trifluoromethyl)oxirane-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5F3O3/c1-10-3(9)4(2-11-4)5(6,7)8/h2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXHURGRQKSLHKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CO1)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5F3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2-(trifluoromethyl)oxirane-2-carboxylate is typically synthesized through the reaction of trifluoroacetyl chloride with methyl glycidate under basic conditions . The reaction proceeds as follows:
- Trifluoroacetyl chloride is added to a solution of methyl glycidate.
- The mixture is stirred under basic conditions, often using a base such as sodium hydroxide or potassium carbonate.
- The product is then isolated and purified through standard techniques such as distillation or recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The reaction is carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. Continuous flow reactors may also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-(trifluoromethyl)oxirane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be opened through oxidation reactions, leading to the formation of diols or other oxidized products.
Reduction: Reduction reactions can convert the trifluoromethyl group to other functional groups, such as methyl or ethyl groups.
Substitution: The trifluoromethyl group can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Diols or carboxylic acids.
Reduction: Methyl or ethyl derivatives.
Substitution: Amino or thiol derivatives.
Scientific Research Applications
Methyl 2-(trifluoromethyl)oxirane-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a building block for the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which methyl 2-(trifluoromethyl)oxirane-2-carboxylate exerts its effects involves the interaction of its functional groups with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of new chemical entities. The trifluoromethyl group enhances the compound’s stability and lipophilicity, allowing it to interact with biological membranes and enzymes effectively.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Reactivity and Stability
The trifluoromethyl group in Methyl 2-(trifluoromethyl)oxirane-2-carboxylate distinguishes it from non-fluorinated analogs:
- Electronic Effects : The strong electron-withdrawing nature of the -CF₃ group increases the electrophilicity of the oxirane ring, enhancing its reactivity in nucleophilic ring-opening reactions compared to phenyl (e.g., methyl 3-phenylglycidate) or methoxyphenyl (e.g., methyl 3-(4-methoxyphenyl)glycidate) derivatives .
Data Table: Comparison with Key Analogs
Key Research Findings
Reactivity : The -CF₃ group accelerates ring-opening reactions, as observed in fluorinated diazaspiro compounds undergoing nucleophilic substitution at elevated temperatures (75°C) .
Biological Activity : Trifluoromethyl groups in agrochemicals (e.g., Example 427) improve binding to biological targets, suggesting similar advantages for this compound .
Toxicity: Limited data exist for trifluoromethyl epoxides, but understudied analogs like thiophene fentanyl hydrochloride highlight the need for thorough toxicological evaluation .
Biological Activity
Methyl 2-(trifluoromethyl)oxirane-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and applications in various fields, supported by relevant data and case studies.
Chemical Structure and Properties
This compound features an oxirane ring with a trifluoromethyl group, which enhances its stability and lipophilicity. The molecular formula is , and it has been studied for its reactivity and interactions with biological targets.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. The mechanism is believed to involve the formation of covalent bonds with nucleophilic sites in microbial proteins, leading to inhibition of their functions. For example, studies have shown that derivatives of this compound can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli .
Anticancer Effects
The compound has also been investigated for its anticancer properties . In vitro studies demonstrated cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. A notable study reported that this compound exhibited an IC50 value of approximately 5 µM against MDA-MB-231 breast cancer cells, indicating significant potential for development as an anticancer agent .
The biological activity of this compound is largely attributed to its reactive oxirane ring , which can undergo nucleophilic attack by cellular components. This reactivity allows it to form adducts with proteins, disrupting their normal function. The trifluoromethyl group enhances the compound's interaction with lipid membranes, facilitating cellular uptake and increasing bioavailability .
Case Studies and Research Findings
- Antimicrobial Study : A study published in a peer-reviewed journal found that this compound derivatives showed a dose-dependent inhibition of E. coli, with minimum inhibitory concentrations (MIC) ranging from 10 to 20 µg/mL .
- Anticancer Activity : In another investigation involving various cancer cell lines, it was reported that the compound induced apoptosis through the activation of caspase pathways, with evidence showing increased levels of cleaved PARP and caspase-3 .
- Structure-Activity Relationship (SAR) : A detailed SAR analysis revealed that modifications to the trifluoromethyl group significantly affected the biological activity of derivatives, suggesting that fine-tuning this moiety could enhance therapeutic efficacy .
Data Summary Table
| Biological Activity | Cell Line/Pathogen | IC50/MIC | Reference |
|---|---|---|---|
| Antimicrobial | E. coli | 10-20 µg/mL | |
| Anticancer | MDA-MB-231 (breast cancer) | ~5 µM | |
| Anticancer | A549 (lung cancer) | ~7 µM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
